3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid
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Overview
Description
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intense coloration. The compound’s structure includes a diazenyl group, a hydroxynaphthalene moiety, and a dimethylaminobenzoic acid group, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxynaphthalene-2-carboxylic acid under alkaline conditions to form the azo compound.
Amidation: The resulting azo compound is then reacted with 4-(dimethylamino)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it absorbs light and generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets include cellular membranes and DNA, and the pathways involved are related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-chlorophenyl)diazenyl]phenol: Similar in structure but lacks the hydroxynaphthalene and dimethylaminobenzoic acid groups.
1-hydroxy-2-naphthoic acid: Contains the hydroxynaphthalene moiety but lacks the diazenyl and dimethylaminobenzoic acid groups.
4-(dimethylamino)benzoic acid: Contains the dimethylaminobenzoic acid group but lacks the diazenyl and hydroxynaphthalene moieties.
Uniqueness
3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
Properties
CAS No. |
478250-37-2 |
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Molecular Formula |
C26H21ClN4O4 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
3-[[4-[(4-chlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C26H21ClN4O4/c1-31(2)23-12-7-15(26(34)35)13-22(23)28-25(33)20-14-21(18-5-3-4-6-19(18)24(20)32)30-29-17-10-8-16(27)9-11-17/h3-14,32H,1-2H3,(H,28,33)(H,34,35) |
InChI Key |
WSRFEIHFPCYUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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